

# Spectroscopic Elucidation of (2-Chlorophenyl)(cyclopropyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (2-Chlorophenyl)  
(cyclopropyl)methanol

CAS No.: 886860-48-6

Cat. No.: B2567851

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## Introduction

**(2-Chlorophenyl)(cyclopropyl)methanol** is a secondary alcohol containing a chiral center. Its structure comprises a 2-chlorophenyl group and a cyclopropyl group attached to a carbinol carbon. The precise characterization of such molecules is fundamental in fields ranging from medicinal chemistry to materials science, where structural integrity dictates biological activity and physical properties. This guide provides an in-depth analysis of the expected spectroscopic data for **(2-Chlorophenyl)(cyclopropyl)methanol**, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our approach is grounded in first principles and supported by data from analogous structures, providing researchers with a self-validating system for structural confirmation.

The molecular structure is presented below:

Caption: Structure of **(2-Chlorophenyl)(cyclopropyl)methanol**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(2-Chlorophenyl)(cyclopropyl)methanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide definitive structural information.

## Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The analysis is based on the molecule's asymmetry, leading to distinct signals for most protons.

- **Aromatic Protons (4H):** The 2-chloro substituent breaks the symmetry of the phenyl ring, resulting in four unique aromatic protons. They will appear in the typical downfield region of  $\sim 7.1\text{-}7.6$  ppm. Due to complex coupling patterns (ortho, meta), this region will likely present as a multiplet.
- **Carbinol Proton (1H, -CH-OH):** The proton attached to the carbon bearing the hydroxyl group is expected to appear as a doublet around  $\sim 4.5\text{-}5.0$  ppm. Its coupling to the adjacent cyclopropyl methine proton is the cause of the doublet splitting. The exact chemical shift can be influenced by solvent and concentration.
- **Hydroxyl Proton (1H, -OH):** This proton's signal is often broad and its chemical shift is highly variable ( $\sim 1.5\text{-}4.0$  ppm), depending on factors like solvent, temperature, and concentration which affect hydrogen bonding. It may not show coupling.
- **Cyclopropyl Methine Proton (1H):** The proton on the cyclopropyl ring attached to the carbinol carbon will be shifted downfield due to the adjacent electronegative oxygen. It will likely appear as a multiplet in the range of  $\sim 1.2\text{-}1.6$  ppm.
- **Cyclopropyl Methylene Protons (4H):** The four protons on the two  $\text{CH}_2$  groups of the cyclopropyl ring are diastereotopic due to the adjacent chiral center. This will result in complex multiplets in the upfield region of  $\sim 0.4\text{-}0.9$  ppm.

Table 1: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.1 - 7.6	Multiplet	4H	Ar-H
~4.5 - 5.0	Doublet	1H	-CH-OH
~1.5 - 4.0	Broad Singlet	1H	-OH
~1.2 - 1.6	Multiplet	1H	Cyclopropyl -CH-
~0.4 - 0.9	Multiplet	4H	Cyclopropyl -CH <sub>2</sub> -

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

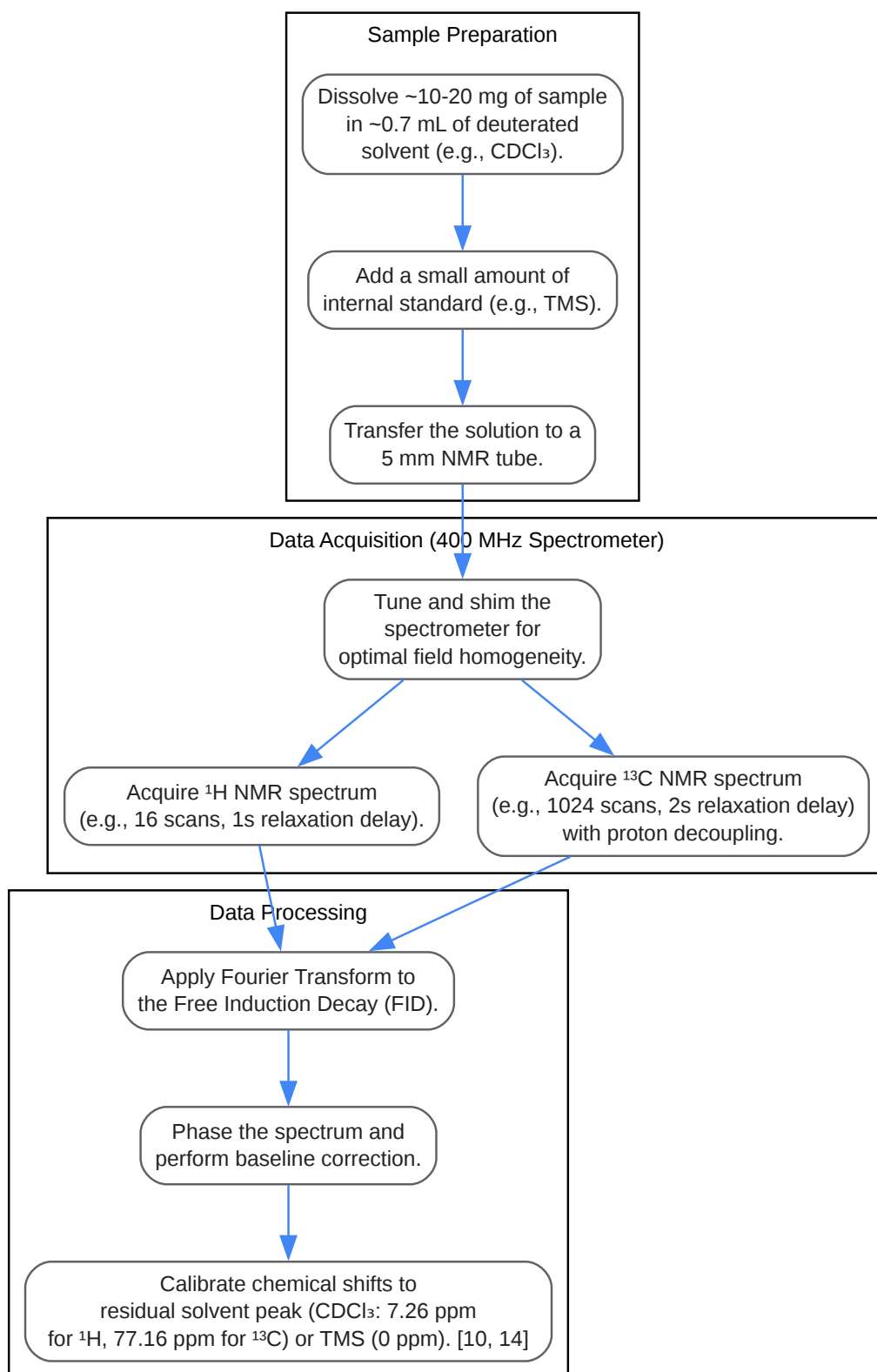
- **Aromatic Carbons (6C):** Six signals are expected in the ~127-142 ppm region. The carbon bearing the chlorine atom (C-Cl) will be in the ~132-135 ppm range, while the carbon attached to the carbinol group (C-ipso) will be further downfield around ~140-142 ppm. The other four aromatic carbons will have shifts between ~127-130 ppm.
- **Carbinol Carbon (1C):** The carbon atom bonded to the hydroxyl group (-CH-OH) is expected to resonate in the ~70-75 ppm range.
- **Cyclopropyl Methine Carbon (1C):** The cyclopropyl carbon attached to the carbinol center will appear around ~15-20 ppm.
- **Cyclopropyl Methylene Carbons (2C):** The two CH<sub>2</sub> carbons of the cyclopropyl ring will be in the upfield region, typically ~5-12 ppm.

Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~140 - 142	Ar-C-CH(OH)
~132 - 135	Ar-C-Cl
~127 - 130	Ar-CH (4 signals)
~70 - 75	-CH-OH
~15 - 20	Cyclopropyl -CH-
~5 - 12	Cyclopropyl -CH <sub>2</sub> - (2 signals)

## Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.



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Caption: Workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint. The analysis of **(2-Chlorophenyl)(cyclopropyl)methanol** is expected to reveal characteristic absorption bands.

### Predicted IR Absorption Bands

- **O-H Stretch:** A strong, broad absorption band centered around 3200-3600  $\text{cm}^{-1}$  is characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
- **C-H Stretch (Aromatic):** Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000  $\text{cm}^{-1}$ , in the 3010-3100  $\text{cm}^{-1}$  region.
- **C-H Stretch (Aliphatic):** The C-H stretches from the cyclopropyl and methine groups will be observed in the 2850-3000  $\text{cm}^{-1}$  range. The cyclopropyl C-H stretch often appears at higher frequency within this range, sometimes just above 3000  $\text{cm}^{-1}$ .
- **C=C Stretch (Aromatic):** Aromatic ring skeletal vibrations will produce medium to weak absorptions in the 1450-1600  $\text{cm}^{-1}$  region.
- **C-O Stretch:** The C-O stretching vibration of a secondary alcohol is expected to give a strong absorption band in the 1050-1150  $\text{cm}^{-1}$  range.
- **C-Cl Stretch:** The C-Cl stretch will result in a strong absorption in the fingerprint region, typically around 750-780  $\text{cm}^{-1}$  for an ortho-substituted chlorobenzene.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 3600	Strong, Broad	O-H Stretch (Alcohol)
3010 - 3100	Medium-Weak	C-H Stretch (Aromatic)
2850 - 3000	Medium	C-H Stretch (Aliphatic)
1450 - 1600	Medium-Weak	C=C Stretch (Aromatic Ring)
1050 - 1150	Strong	C-O Stretch (Secondary Alcohol)
750 - 780	Strong	C-Cl Stretch (Aromatic)

## Experimental Protocol: IR Data Acquisition (Thin Film)

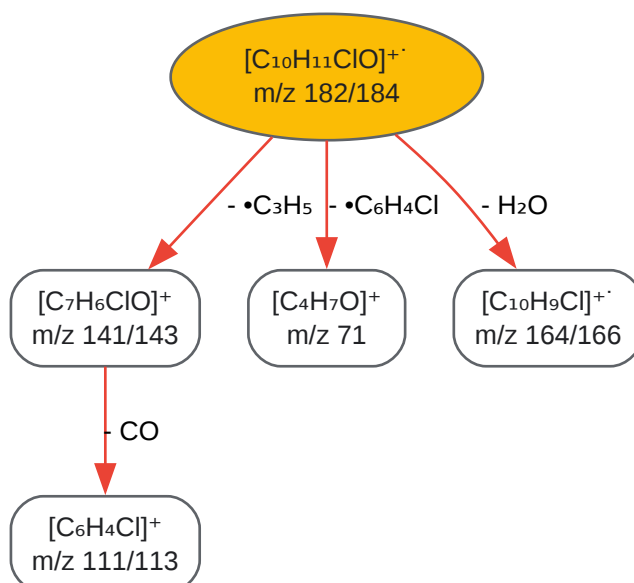
- **Sample Preparation:** Place a single drop of the neat liquid sample onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- **Film Formation:** Place a second salt plate on top of the first and gently press to create a thin, uniform liquid film between the plates.
- **Background Spectrum:** Place the empty, clean salt plates in the FTIR spectrometer and acquire a background spectrum. This is a critical step to subtract the absorbance of the plates and atmospheric CO<sub>2</sub>/H<sub>2</sub>O.
- **Sample Spectrum:** Place the sample-containing plates into the spectrometer and acquire the sample spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- **Data Analysis:** The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. For **(2-Chlorophenyl)(cyclopropyl)methanol**, we predict the outcome of Electron Ionization (EI-MS).

## Predicted Molecular Ion and Fragmentation Pattern

- Molecular Ion ( $M^+$ ): The molecular formula is  $C_{10}H_{11}ClO$ , with a monoisotopic mass of 182.05 g/mol. A key feature will be the isotopic pattern of chlorine. The molecular ion will appear as two peaks,  $[M]^+$  at  $m/z$  182 and  $[M+2]^+$  at  $m/z$  184, in an approximate 3:1 intensity ratio, which is a definitive signature for a molecule containing one chlorine atom.
- Major Fragmentation Pathways:
  - Loss of Cyclopropyl Radical ( $\bullet C_3H_5$ ): Alpha-cleavage resulting in the loss of the cyclopropyl group is a likely pathway, leading to a stable, resonance-delocalized fragment at  $m/z$  141/143. This is often a major peak.
  - Loss of 2-Chlorophenyl Radical ( $\bullet C_6H_4Cl$ ): Cleavage of the bond between the carbinol carbon and the phenyl ring would yield a fragment corresponding to the cyclopropyl-CHOH cation at  $m/z$  71.
  - Loss of Water ( $H_2O$ ): Dehydration is common for alcohols, which would lead to a fragment at  $m/z$  164/166.
  - Tropylium-type ions: The chlorophenyl group can fragment further, potentially leading to ions such as  $C_7H_6Cl^+$  at  $m/z$  125/127.



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Caption: Predicted major fragmentation pathways in EI-MS.

Table 4: Predicted Key Fragments in EI Mass Spectrum

m/z Value	Relative Intensity	Proposed Identity
182/184	Medium	[M] <sup>+</sup> , Molecular Ion
164/166	Low	[M - H <sub>2</sub> O] <sup>+</sup>
141/143	High	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of cyclopropyl)
111/113	Medium	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup> (Chlorophenyl cation)
71	Medium	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (Cyclopropyl-CHOH cation)

## Experimental Protocol: GC-MS Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to volatilize the sample.
- **Chromatographic Separation:** The sample travels through a GC column (e.g., a 30m DB-5 column) under a programmed temperature gradient, which separates it from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and the instrument software generates a mass spectrum.

## Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

- IR spectroscopy first confirms the presence of key functional groups: an alcohol (-OH stretch) and an aromatic ring (C=C and C-H stretches).
- Mass spectrometry provides the molecular weight (182.65 g/mol ) and the elemental composition, confirmed by the characteristic 3:1 isotopic pattern for a single chlorine atom. The fragmentation pattern supports the connectivity of the chlorophenyl and cyclopropyl groups to a central carbinol core.
- <sup>13</sup>C NMR spectroscopy confirms the carbon count (10 distinct signals) and the types of carbons present (aromatic, alcohol, and aliphatic cyclopropyl carbons).
- <sup>1</sup>H NMR spectroscopy provides the final, detailed picture, showing the specific proton environments and their adjacencies through coupling patterns, confirming the ortho-substitution on the phenyl ring and the connectivity to the cyclopropyl and carbinol moieties.

By correlating the data from these three pillars of spectroscopic analysis, a researcher can confidently confirm the identity and purity of **(2-Chlorophenyl)(cyclopropyl)methanol**. This multi-faceted approach represents a robust, self-validating workflow for the characterization of novel and known chemical entities.

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